2-Chloro-N-(1H-1,2,4-triazol-3-yl)benzamide
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Overview
Description
2-Chloro-N-(1H-1,2,4-triazol-3-yl)benzamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1H-1,2,4-triazol-3-yl)benzamide typically involves several steps:
Catalytic Cross-Coupling: The process begins with the catalytic cross-coupling of 2,6-dichlorobenzonitrile with a triazole.
Amidation of Nitrile: The nitrile group is then converted to an amide through amidation.
Diazotization and Hydrolysis: The amide undergoes diazotization followed by hydrolysis.
Final Amidation: The resulting acid is then amidated to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1H-1,2,4-triazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides .
Scientific Research Applications
2-Chloro-N-(1H-1,2,4-triazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antifungal and anticancer activities
Agriculture: The compound has shown promising antifungal properties against certain plant pathogens.
Biological Studies: It is used in research to understand the interactions of triazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes and receptors, leading to inhibition or activation of these targets . This interaction can result in antifungal or anticancer effects, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-phenyl-6-(1H-1,2,4-triazol-1-yl)benzamide
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
Uniqueness
2-Chloro-N-(1H-1,2,4-triazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7ClN4O |
---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
2-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide |
InChI |
InChI=1S/C9H7ClN4O/c10-7-4-2-1-3-6(7)8(15)13-9-11-5-12-14-9/h1-5H,(H2,11,12,13,14,15) |
InChI Key |
JWBAJRZLJXSYSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=NN2)Cl |
Origin of Product |
United States |
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